![molecular formula C17H19ClN2O B3055978 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- CAS No. 68155-95-3](/img/structure/B3055978.png)
2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-
Overview
Description
2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol . This compound is known for its unique structure, which includes a cyclohexadienone ring substituted with a chloro group and an imino group linked to a diethylamino-methylphenyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- typically involves the reaction of 2-chloro-4-nitrophenol with 4-(diethylamino)-2-methylaniline under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as described above . The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
Pharmaceutical Applications
This compound exhibits potential as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the modification of functional groups, which can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of 2,5-cyclohexadien-1-one compounds show promising anticancer properties. For instance, modifications to the diethylamino group have been studied to improve selectivity and potency against cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives exhibited IC50 values in the micromolar range against specific cancer types, indicating significant activity against tumor growth .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive nature. Its ability to undergo various chemical reactions such as nucleophilic substitution and electrophilic addition makes it a valuable intermediate.
Synthesis of Dyes
One notable application is in the production of dyes and pigments. The chlorinated structure allows for enhanced stability and color properties in dye formulations. A study highlighted the successful use of this compound in synthesizing azo dyes, which are widely used in textile applications .
Agricultural Chemistry
The compound has potential applications in agrochemicals as well. Its derivatives have been evaluated for their efficacy as pesticides and herbicides.
Case Study: Herbicidal Activity
Research has shown that modifications to the cyclohexadiene structure can lead to compounds with herbicidal properties. A specific derivative demonstrated a significant reduction in weed growth in controlled trials, suggesting its viability as a new herbicide .
Material Science
In material science, this compound is explored for its potential use in the development of polymers and coatings. Its reactive sites can facilitate cross-linking reactions, enhancing material properties.
Case Study: Polymer Development
A recent study investigated the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The results indicated that composites containing 2,5-cyclohexadien-1-one derivatives exhibited superior performance compared to traditional materials .
Data Summary Table
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- involves its interaction with specific molecular targets and pathways . The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2-chloro-4-(p-dimethylaminophenyl)imino-
- 2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene)-
Uniqueness
Compared to similar compounds, 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- is unique due to its specific substitution pattern and the presence of the diethylamino-methylphenyl group .
Biological Activity
2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- (commonly referred to as a chloro-substituted cyclohexadienone) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C17H19ClN2O
- Molecular Weight: 304.80 g/mol
- CAS Registry Number: 109675
The compound features a cyclohexadiene core with a chloro substituent and an imino group linked to a diethylamino-substituted aromatic ring, which contributes to its biological activity.
Anticancer Properties
Research has shown that compounds related to 2,5-cyclohexadien-1-one exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms underlying these effects include:
- Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in cancer cells. For instance, studies have demonstrated that derivatives of cyclohexa-2,5-diene-1,4-dione can activate caspases and lead to poly-(ADP-ribose)-polymerase (PARP) cleavage, indicating the induction of programmed cell death .
- Cytotoxicity Assays: In vitro studies using MTT assays have shown that 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- exhibits notable cytotoxicity against human tumor cell lines. The substitution of alkyl chains has been found to enhance bioactivity significantly .
The mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.
- Cell Cycle Arrest: Some studies indicate that compounds within this class may cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Inhibition of Key Signaling Pathways: The compound may interfere with critical signaling pathways involved in cell survival and proliferation.
Study 1: Cytotoxic Effects on Melanoma Cells
A study investigated the effects of a related cyclohexadienone derivative on the human melanoma M14 cell line. The results indicated that treatment with the compound resulted in significant cytotoxicity, which was time-dependent and mediated through apoptotic pathways involving caspase activation .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various derivatives revealed that modifications to the alkyl chain significantly impacted the cytotoxic potency of the compounds. For example, compounds with longer alkyl chains exhibited enhanced activity against several tumor cell lines, suggesting that these modifications can be strategically used to optimize therapeutic efficacy .
Data Summary
Compound Name | CAS Number | Cytotoxicity | Mechanism |
---|---|---|---|
2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- | 109675 | High against melanoma cells | Apoptosis induction via caspase activation |
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | - | Very High | ROS generation and PARP cleavage |
2,5-Dimethoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | - | Moderate | Cell cycle arrest |
Properties
IUPAC Name |
2-chloro-4-[4-(diethylamino)-2-methylphenyl]iminocyclohexa-2,5-dien-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-4-20(5-2)14-7-8-16(12(3)10-14)19-13-6-9-17(21)15(18)11-13/h6-11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHORWIVCVFYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071201 | |
Record name | 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68155-95-3 | |
Record name | 2-Chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68155-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadien-1-one, 2-chloro-4-((4-(diethylamino)-2-methylphenyl)imino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0071201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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